molecular formula C8H13Cl B14336398 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- CAS No. 105949-72-2

1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)-

Cat. No.: B14336398
CAS No.: 105949-72-2
M. Wt: 144.64 g/mol
InChI Key: RIDCARBEKJXPKS-UHFFFAOYSA-N
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Description

1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- is an organic compound characterized by its conjugated diene structure and the presence of a chlorine atom and two methyl groups. The (E)-configuration indicates that the substituents on the double bond are on opposite sides, which can influence the compound’s reactivity and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- typically involves the chlorination of 2,3-dimethyl-1,3-butadiene. This can be achieved through the addition of chlorine gas to the diene under controlled conditions to ensure the formation of the (E)-isomer. The reaction is usually carried out in an inert solvent such as dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar chlorination processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the desired product. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)-.

Chemical Reactions Analysis

Types of Reactions

1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- can undergo various chemical reactions, including:

    Electrophilic Addition: The compound can react with electrophiles such as hydrogen halides (HX) to form addition products.

    Oxidation: It can be oxidized to form epoxides or other oxygen-containing derivatives.

    Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic substitution reactions.

Common Reagents and Conditions

    Electrophilic Addition: Reagents like hydrogen chloride (HCl) or bromine (Br2) in solvents such as carbon tetrachloride (CCl4).

    Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) in methanol.

Major Products

    Electrophilic Addition: Formation of 4-chloro-2,3-dimethylhexane derivatives.

    Oxidation: Formation of epoxides or diols.

    Substitution: Formation of 4-methoxy-2,3-dimethylhexadiene derivatives.

Scientific Research Applications

1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- involves its interaction with various molecular targets through its conjugated diene system. The compound can participate in Diels-Alder reactions, forming cyclohexene derivatives. Additionally, the presence of the chlorine atom and methyl groups can influence its reactivity and interaction with enzymes or receptors in biological systems.

Comparison with Similar Compounds

Similar Compounds

    1,3-Butadiene: A simpler conjugated diene without substituents.

    2,3-Dimethyl-1,3-butadiene: Lacks the chlorine atom but has similar methyl substituents.

    4-Chloro-1,3-butadiene: Contains a chlorine atom but lacks the methyl groups.

Uniqueness

1,3-Hexadiene, 4-chloro-2,3-dimethyl-, (E)- is unique due to its specific combination of a conjugated diene system, chlorine atom, and methyl groups. This combination imparts distinct reactivity and physical properties, making it valuable in various chemical and industrial applications.

Properties

CAS No.

105949-72-2

Molecular Formula

C8H13Cl

Molecular Weight

144.64 g/mol

IUPAC Name

4-chloro-2,3-dimethylhexa-1,3-diene

InChI

InChI=1S/C8H13Cl/c1-5-8(9)7(4)6(2)3/h2,5H2,1,3-4H3

InChI Key

RIDCARBEKJXPKS-UHFFFAOYSA-N

Canonical SMILES

CCC(=C(C)C(=C)C)Cl

Origin of Product

United States

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